molecular formula C22H27FN2O4S B11238076 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B11238076
M. Wt: 434.5 g/mol
InChI Key: RZBREIOJRJXLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a propan-2-yloxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and propan-2-yloxyphenyl groups, and the final coupling to form the carboxamide. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce a secondary amine or alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a propan-2-yloxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27FN2O4S/c1-16(2)29-21-11-9-20(10-12-21)24-22(26)18-4-3-13-25(14-18)30(27,28)15-17-5-7-19(23)8-6-17/h5-12,16,18H,3-4,13-15H2,1-2H3,(H,24,26)

InChI Key

RZBREIOJRJXLFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.